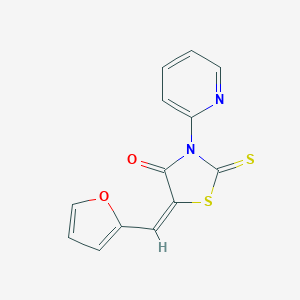

![molecular formula C13H18N2O3 B363698 Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate CAS No. 27904-92-3](/img/structure/B363698.png)

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Descripción general

Descripción

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Synthesis Analysis

The synthesis of tert-butyl (substituted benzamido)phenylcarbamate was conducted from 4-florobenzoic acid, DIPEA, compound 3, EDCI, and HOBt . The compound was obtained as a white-colored solid after chromatography on a silica gel column with petroleum ether/ethyl acetate . Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has also been investigated .

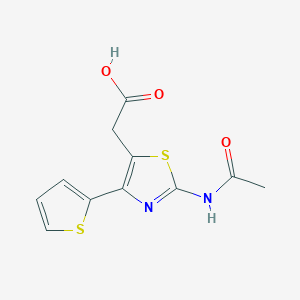

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate is available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Physical And Chemical Properties Analysis

The molecular weight of tert-butyl carbanilate is 193.2423 . The molecular weight of tert-Butyl-N-methylcarbamate is 131.17 .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Asymmetric Mannich Reactions : The compound has been involved in studies focusing on asymmetric Mannich reactions to create chiral amino carbonyl compounds. These reactions are foundational in synthesizing a wide range of bioactive molecules and natural products (Yang, Pan, & List, 2009).

- Lithiation and Functionalization : It serves as a precursor for generating functionalized carbamates through reactions such as DTBB-catalyzed lithiation, demonstrating its utility in the synthesis of complex organic molecules (Ortiz, Guijarro, & Yus, 1999).

Deprotection and Environmental Impact

- Deprotection Studies : Research has shown its deprotection under mild conditions using aqueous phosphoric acid, illustrating the chemical's relevance in the synthesis of pharmaceuticals while considering environmental impact (Li et al., 2006).

Biological Activity

- Pharmacological Applications : Compounds structurally related to tert-butyl n-[(phenylcarbamoyl)methyl]carbamate have been evaluated for their antiarrhythmic and hypotensive properties, showcasing the potential for developing new therapeutics (Chalina, Chakarova, & Staneva, 1998).

Synthesis of Biologically Active Compounds

- Intermediates for Biologically Active Compounds : The chemical serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib, highlighting its importance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Structural Analysis

- Crystallography and Molecular Structure : Studies have also focused on the crystal structure of related carbamate derivatives to understand the molecular interactions and stabilization mechanisms, which are crucial for designing more efficient synthesis routes and materials (Baillargeon et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(2-anilino-2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)14-9-11(16)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMVQSMVZIZWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)chromen-4-ylidene]propanedinitrile](/img/structure/B363626.png)

![N-(2-furylmethyl)-N-[(3-methyl-2-thienyl)methyl]-2-nitrobenzamide](/img/structure/B363637.png)

![ethyl [5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B363642.png)

![3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione](/img/structure/B363646.png)

![3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acrylamide](/img/structure/B363648.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-nitrobenzamide](/img/structure/B363652.png)